

comparison of Trimethoprim lactate and 4'-desmethyltrimethoprim

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Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

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Overview of the Compounds

The table below outlines the fundamental characteristics of Trimethoprim and its derivative, 4'-desmethyltrimethoprim.

Feature	Trimethoprim (TMP)	4'-desmethyltrimethoprim (4'-DTMP)
Status	Established, widely used antibiotic [1]	Experimental derivative, subject of recent research [2]
Chemical Relation	Parent compound	Derivative with a modified trimethoxybenzyl group (lacks a methyl group at the 4' position) [2]
Primary Indication	Urinary tract infections (as monotherapy); various other infections in combination (e.g., with sulfamethoxazole) [1]	Investigated for treating infections caused by TMP-resistant bacteria, particularly <i>E. coli</i> with the L28R DHFR mutation [2]
Key Distinction	Standard therapy, but efficacy is limited by rapidly emerging resistance [2]	Designed to impede the evolution of antibiotic resistance by targeting a common resistant variant [2]

Comparison of Experimental Data

The following tables summarize the available experimental data for the two molecules. Please note that data for "**Trimethoprim lactate**" specifically is not reported in the search results; the information below for "Trimethoprim" pertains to the well-characterized parent drug itself.

Table 1: Antimicrobial Activity & Resistance

Parameter	Trimethoprim (TMP)	4'-desmethyltrimethoprim (4'-DTMP)
Target	Bacterial dihydrofolate reductase (DHFR) [1]	Bacterial dihydrofolate reductase (DHFR) [2]
Mechanism of Action	Competitive inhibition of DHFR, blocking the production of tetrahydrofolic acid (THF) essential for DNA synthesis [1]	Competitive inhibition of DHFR, with enhanced binding to the L28R mutant enzyme [2]
Common Resistance Mechanism	Frequently via L28R mutation in DHFR, which reduces drug affinity while maintaining enzyme function [2]	Retains efficacy against DHFR with the L28R mutation; selects against the emergence of this specific resistant genotype [2]
MIC against E. coli (wild-type)	~0.43 µM [3]	Similar to TMP [2]
MIC against E. coli (L28R mutant)	Ineffective (high MIC) [2]	30-90 times more potent than TMP [2]
Evolution of Resistance	Rapid emergence of high-level resistance in laboratory experiments [2]	Slows the rate of resistance evolution in <i>E. coli</i> populations [2]

Table 2: Biochemical & Pharmacological Properties

Parameter	Trimethoprim (TMP)	4'-desmethyltrimethoprim (4'-DTMP)
Enzyme Binding (K_i) for wild-type DHFR	Well-characterized inhibitor [1]	Comparable binding affinity to TMP for wild-type DHFR [2]
Enzyme Binding (K_i) for L28R DHFR	Greatly reduced affinity [2]	Approximately 2-fold higher affinity than TMP [2]
Structural Basis	Binds active site of wild-type DHFR [4]	The 4'-desmethyl modification enables favorable interactions with the arginine side chain in the L28R mutant [2]

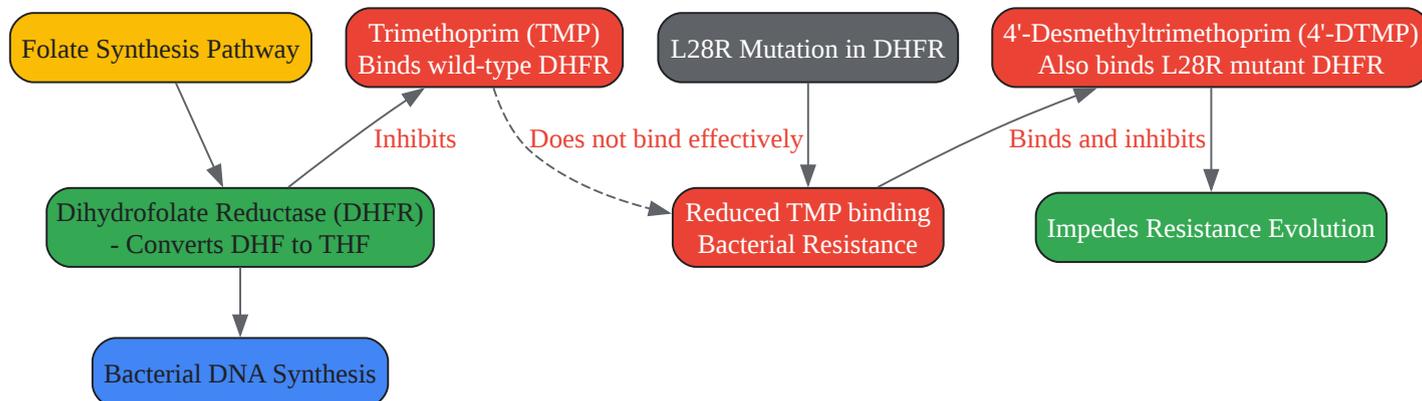
Detailed Experimental Protocols

The key findings for 4'-DTMP are based on a set of robust laboratory experiments. Here is a summary of the core methodologies used in the research:

- Laboratory Evolution of Resistance:** An automated continuous culture device (morbidostat) was used to grow *E. coli* populations under constant antibiotic pressure. This allowed researchers to observe the stepwise acquisition of resistance mutations over time in the presence of either TMP or 4'-DTMP [2].
- Minimum Inhibitory Concentration (MIC) Assays:** The standard broth microdilution method was employed. This involves growing bacteria in liquid media with serially diluted concentrations of the antibiotic to determine the lowest concentration that prevents visible growth [2] [3].
- Enzyme Inhibition Kinetics:** The binding affinity (K_i) of TMP and 4'-DTMP for both wild-type and mutant DHFR enzymes was measured *in vitro* using purified proteins. This is typically done by monitoring the rate of the DHFR-catalyzed reaction (NADPH oxidation) in the presence of varying inhibitor concentrations [2].
- X-ray Crystallography:** The three-dimensional atomic structures of wild-type and L28R mutant DHFR, bound to TMP and its cofactor, were solved. This structural data revealed the subtle differences in the enzyme's active site that informed the rational design of 4'-DTMP [2] [4].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of Trimethoprim and the specific strategy 4'-DTMP uses to counter the common L28R resistance mutation.



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Key Insights for Research and Development

- **A Rational Approach to Combat Resistance:** The development of 4'-DTMP exemplifies a rational drug design strategy. It moves beyond discovering new drugs to strategically engineering them based on a deep understanding of evolutionary resistance paths [2].
- **The "Formulation" Question:** It's important to clarify that "**Trimethoprim lactate**" likely refers to a salt formulation of the standard Trimethoprim drug used to improve solubility for liquid preparations. Its core active molecule and mechanism are identical to the well-documented Trimethoprim covered here [5]. The significant comparison is therefore between the parent drug and its novel derivative.
- **Potential for Combination Therapies:** Research into other Trimethoprim-like molecules also shows that some derivatives can exhibit synergistic effects with other antibiotics, such as colistin, by potentially increasing the rate of antibiotic entry into bacterial cells [3]. This opens another avenue for enhancing efficacy against multidrug-resistant pathogens.

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References

1. Trimethoprim: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. A trimethoprim derivative impedes antibiotic... | Nature Communications [nature.com]
3. New Trimethoprim-Like Molecules: Bacteriological ... [pmc.ncbi.nlm.nih.gov]
4. RCSB PDB - 6XG5: X-ray structure of Escherichia coli dihydrofolate... [rcsb.org]
5. : antibiotic to treat bacterial infections - NHS Trimethoprim [nhs.uk]

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